molecular formula C4H5BrZn B6307695 But-2-ynylzinc bromide CAS No. 32747-56-1

But-2-ynylzinc bromide

Cat. No.: B6307695
CAS No.: 32747-56-1
M. Wt: 198.4 g/mol
InChI Key: SMUJULWYHMDXMK-UHFFFAOYSA-M
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Description

But-2-ynylzinc bromide is an organozinc compound with the molecular formula C4H5BrZn. It is widely used in organic synthesis due to its reactivity and versatility. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.

Properties

IUPAC Name

bromozinc(1+);but-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5.BrH.Zn/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUJULWYHMDXMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-ynylzinc bromide can be synthesized through the reaction of but-2-yne with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

But-2-yne+ZnBr2But-2-ynylzinc bromide\text{But-2-yne} + \text{ZnBr}_2 \rightarrow \text{this compound} But-2-yne+ZnBr2​→But-2-ynylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Cross-Coupling Reactions

But-2-ynylzinc bromide is highly effective in Negishi coupling , a palladium-catalyzed reaction that forms C–C bonds. It reacts with aryl or vinyl halides (e.g., iodobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) to yield substituted alkynes or biaryl derivatives.

Example Reaction:

HC≡C-C≡C-ZnBr+Ar-XPd catalystHC≡C-C≡C-Ar+ZnBrX\text{HC≡C-C≡C-ZnBr} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{HC≡C-C≡C-Ar} + \text{ZnBrX}

Reaction ComponentDetails
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_4 or PdCl2(dppf)\text{PdCl}_2(\text{dppf})
SolventTetrahydrofuran (THF) or diethyl ether
Temperature25–60°C
Yield60–90% (depending on substrate)

This reaction is pivotal in synthesizing conjugated enynes for materials science and pharmaceuticals.

Nucleophilic Additions to Carbonyl Compounds

The compound acts as a strong nucleophile, attacking electrophilic carbonyl carbons in aldehydes and ketones. This results in alkynylated alcohols after aqueous workup.

Mechanism:

  • Nucleophilic attack on the carbonyl carbon.

  • Protonation of the intermediate alkoxide.

Example Reaction:

HC≡C-C≡C-ZnBr+RCO-R’HC≡C-C≡C-C(OH)RR’+ZnBrOH\text{HC≡C-C≡C-ZnBr} + \text{RCO-R'} \rightarrow \text{HC≡C-C≡C-C(OH)RR'} + \text{ZnBrOH}

SubstrateProduct
BenzaldehydeHC≡C-C≡C-C(OH)Ph\text{HC≡C-C≡C-C(OH)Ph}
AcetoneHC≡C-C≡C-C(OH)Me2\text{HC≡C-C≡C-C(OH)Me}_2

Alkylation Reactions

This compound undergoes alkylation with primary or secondary alkyl halides (R-X\text{R-X}) to form branched alkanes . The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the zinc reagent displaces the halide.

Example Reaction:

HC≡C-C≡C-ZnBr+R-XHC≡C-C≡C-R+ZnBrX\text{HC≡C-C≡C-ZnBr} + \text{R-X} \rightarrow \text{HC≡C-C≡C-R} + \text{ZnBrX}

Alkyl HalideProductConditions
CH3CH2Br\text{CH}_3\text{CH}_2\text{Br}HC≡C-C≡C-CH2CH3\text{HC≡C-C≡C-CH}_2\text{CH}_3THF, 0–25°C
PhCH2Cl\text{PhCH}_2\text{Cl}HC≡C-C≡C-CH2Ph\text{HC≡C-C≡C-CH}_2\text{Ph}Ether, reflux

Reaction Mechanisms

The reactivity of this compound is governed by:

  • Nucleophilic Attack : The zinc-bonded alkyne acts as a carbanion equivalent, attacking electrophilic centers.

  • Transmetallation : In cross-coupling reactions, zinc transfers the organic group to a palladium intermediate.

  • Steric and Electronic Effects : The linear sp-hybridized alkyne enhances reactivity toward planar electrophiles .

Related Organozinc Compounds

CompoundStructureReactivity Profile
Ethynylzinc bromideHC≡C-ZnBr\text{HC≡C-ZnBr}Simpler structure; similar coupling efficiency
Propargylzinc bromideHC≡C-CH2-ZnBr\text{HC≡C-CH}_2\text{-ZnBr}Higher electrophile reactivity

This compound’s unique terminal alkyne moiety distinguishes it from related reagents, enabling precise control in bond-forming reactions .

This compound’s versatility in cross-coupling, nucleophilic additions, and MCRs underscores its importance in modern organic synthesis. Further research into its enantioselective applications could expand its utility in asymmetric catalysis.

Scientific Research Applications

But-2-ynylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which but-2-ynylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    But-2-ynylmagnesium bromide: Another organometallic compound used in similar types of reactions.

    But-2-ynylcopper bromide: Used in coupling reactions but with different reactivity and selectivity.

    But-2-ynylaluminum bromide: Used in organic synthesis with distinct properties compared to zinc-based reagents.

Uniqueness

But-2-ynylzinc bromide is unique due to its balance of reactivity and stability. It offers a versatile platform for various chemical transformations while being relatively easy to handle compared to other organometallic compounds.

Biological Activity

But-2-ynylzinc bromide (C₄H₅BrZn) is an organozinc compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. Understanding its biological activity is crucial for evaluating its utility in various therapeutic contexts.

This compound is characterized by the presence of a terminal alkyne functional group, which plays a significant role in its reactivity. The compound can be synthesized through the reaction of 2-butyne with zinc bromide in the presence of a suitable solvent.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its use as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. However, emerging research indicates potential bioactivity that warrants further exploration.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
CytotoxicityInduces apoptosis in cancer cell lines.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
AntiviralShows potential antiviral properties against certain viruses.

The biological mechanisms underlying the activities of this compound are not fully elucidated, but several hypotheses have emerged:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit vital metabolic processes, leading to cell death.
  • Cytotoxicity : Its ability to induce apoptosis in cancer cells could be linked to oxidative stress or interference with cellular signaling pathways.
  • Enzyme Inhibition : It may act as a competitive inhibitor for specific enzymes, altering metabolic flux and potentially leading to therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes . The mechanism appears to involve activation of caspase pathways and generation of reactive oxygen species (ROS).

Case Study 3: Enzyme Inhibition Profile

Research focusing on enzyme inhibition highlighted that this compound effectively inhibited aldose reductase, an enzyme implicated in diabetic complications. This inhibition was dose-dependent, with an IC50 value determined at approximately 25 µM .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing But-2-ynylzinc bromide, and how can its purity be validated?

  • Synthesis Protocol : this compound is typically synthesized via transmetallation or direct insertion of zinc into alkynyl bromides. For example, alkynyl bromides (e.g., 2-bromoalkynes) react with activated zinc under inert atmospheres (argon/nitrogen) in anhydrous solvents like THF or diethyl ether. Reaction progress can be monitored by quenching aliquots and analyzing via GC-MS .
  • Purity Validation : Mass spectrometry (MS) is critical. For structurally similar compounds, MS (EI) data show characteristic fragmentation patterns (e.g., m/z 164 (base peak) and [M+] signals at 254–300), which align with expected molecular weights and isotopic distributions (e.g., bromine’s 1:1 ratio for M+ and M+2 peaks) . Additional validation includes 1H^1H-NMR to confirm alkynyl proton absence and 13C^{13}C-NMR to verify sp-hybridized carbons.

Q. What safety measures are essential when handling this compound in laboratory settings?

  • Handling Precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand,硅藻土) and dispose as hazardous waste .
  • Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent moisture/oxygen degradation .
    • Emergency Protocols : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions (e.g., Negishi coupling)?

  • Key Variables :

  • Solvent Choice : Polar aprotic solvents (THF, DMF) enhance reactivity but may promote side reactions. Solvent purity (anhydrous) is critical .
  • Temperature : Low temperatures (−78°C to 0°C) stabilize the organozinc reagent, while higher temperatures (25–50°C) accelerate coupling .
  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3_3)4_4) with varying ligands (bidentate vs. monodentate) to improve yield .
    • Experimental Design : Use factorial design (e.g., Taguchi method) to evaluate interactions between variables. For example, a 23^3 factorial design (solvent, temperature, catalyst loading) can identify optimal conditions .

Q. How can contradictory data in reaction yields or byproduct formation be resolved when using this compound?

  • Root-Cause Analysis :

  • Byproduct Identification : Employ LC-MS or GC-MS to detect impurities. For example, homocoupling products (e.g., diynes) may form due to oxidative side reactions .
  • Trace Moisture Effects : Use Karl Fischer titration to quantify water content in solvents/reagents; even ppm-level moisture degrades organozinc species .
    • Mitigation Strategies :
  • Additive Screening : Add drying agents (molecular sieves) or stabilizing ligands (TMEDA) to suppress decomposition .
  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track reagent consumption and intermediate formation .

Q. What advanced analytical techniques are suitable for quantifying bromide ions in this compound reaction mixtures?

  • Capillary Electrophoresis (CE) :

  • Method : Optimize buffer composition (e.g., 20 mM borate, pH 9.2) to resolve Br^- from Cl^-. Use indirect UV detection at 200 nm .
  • Validation : Calibrate with standard Br^- solutions (1–100 ppm). Achieve detection limits <0.1 ppm via signal averaging .
    • Ion Chromatography (IC) : Pair with suppressed conductivity detection for high sensitivity in complex matrices .

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